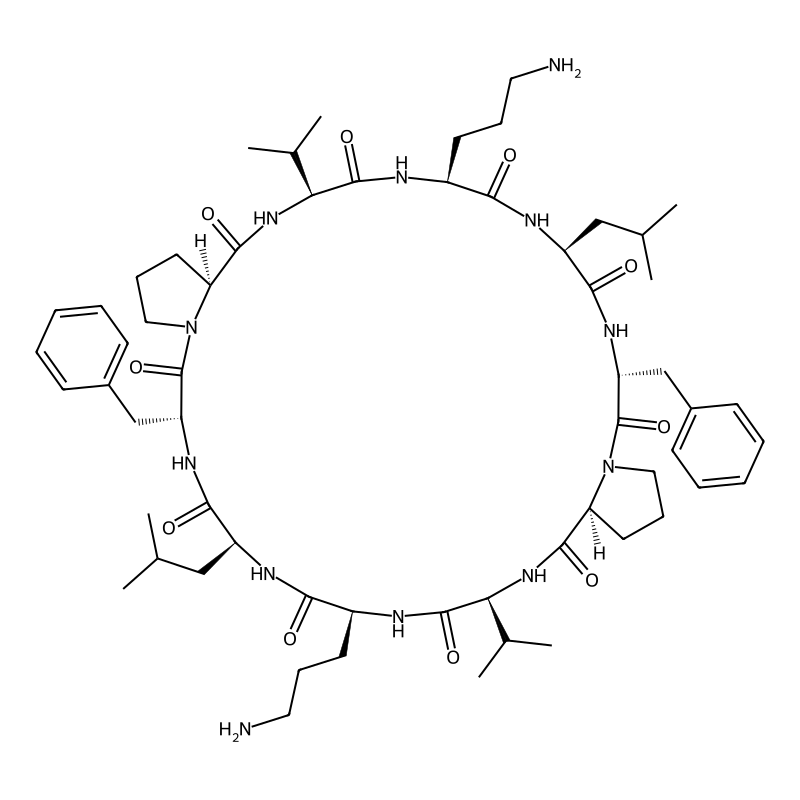

Gramicidin S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide to Gramicidin S: Structure, Mechanism, and Therapeutic Potential

Introduction and Executive Summary

Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in the 1940s and remains clinically used in topical formulations for skin and throat infections due to its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, with virtually no observed bacterial resistance despite decades of use [1] [2]. This remarkable feature has rejuvenated scientific interest in GS as a template for developing novel antimicrobial agents against multidrug-resistant pathogens. GS is classified as an antimicrobial peptide (AMP) with a primary structure of cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, forming a stable, amphiphilic cyclic β-sheet structure that enables multiple mechanisms of antibacterial action, primarily through membrane disruption and additional intracellular targets [3] [1]. This whitepaper provides a comprehensive technical analysis of GS's structure, mechanism of action, and research applications tailored for researchers, scientists, and drug development professionals seeking to exploit its unique properties for novel therapeutic development.

Structural Characteristics of this compound

Primary and Secondary Structure

This compound possesses a well-defined symmetric structure with the following characteristics:

- Sequence: Cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [2]

- Molecular Weight: Approximately 1,141-1,169 Da, depending on associated ions or modifications [4]

- Structural Framework: The peptide forms a cyclic decapeptide composed of two identical pentapeptide sequences linked head-to-tail, stabilized by intramolecular hydrogen bonds that promote formation of an antiparallel β-sheet conformation [2]

- Stereochemistry: Incorporation of D-phenylalanine residues is crucial for forming type II' β-turns at the Pro-D-Phe sequences, essential for maintaining the stable cyclic structure [5]

Three-Dimensional Architecture

The three-dimensional structure of GS reveals distinct amphiphilic characteristics:

- Amphiphilic Organization: The side chains arrange to form distinct hydrophobic and hydrophilic faces [2]

- Hydrophobic Face: Composed of valine and leucine side chains, facilitates solubility and integration into lipid bilayers

- Hydrophilic Face: Formed by ornithine residues with positively charged amino groups, enables electrostatic interactions with negatively charged membrane phospholipids

- Structural Stability: The cyclic structure and hydrogen bonding network make GS remarkably stable against proteolytic degradation, contributing to its persistent activity [1]

Table 1: Key Structural Features of this compound

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Sequence | Cyclo(Val-Orn-Leu-D-Phe-Pro)₂ | Determines primary structure and cyclic nature |

| Secondary Structure | Antiparallel β-sheet with type II' β-turns | Provides structural stability and defined geometry |

| Symmetry | C₂ symmetric dimer | Creates balanced amphiphilic structure |

| Charged Residues | Four ornithine side chains (cationic at physiological pH) | Mediates electrostatic binding to bacterial membranes |

| Hydrophobic Residues | Val, Leu, D-Phe side chains | Promotes membrane insertion and disruption |

| Molecular Weight | ~1,141-1,169 Da | Optimal size for membrane interaction |

Mechanism of Antibacterial Action

Membrane Disruption and Permeabilization

The primary mechanism of GS's antibacterial action involves direct interaction with and disruption of bacterial membranes through a multi-stage process:

This multifaceted mechanism is supported by experimental evidence showing that GS causes strong depolarization of bacterial membranes and induces leakage of potassium and phosphate ions, ultimately leading to cell death [3] [2]. Unlike tyrocidines that form defined ion-conducting pores, GS causes more generalized membrane disruption through a carpet-like mechanism that doesn't necessarily form discrete, stable pores [3].

Additional Intracellular Mechanisms

Beyond membrane disruption, emerging evidence indicates GS has secondary mechanisms of action:

- Protein Delocalization: GS delocalizes peripheral membrane proteins involved in cell division and cell envelope synthesis, disrupting essential cellular processes [3]

- DNA Binding: In vitro studies suggest GS can bind to DNA, potentially interfering with DNA replication and cellular function, though this appears more prominent in related tyrocidine peptides [3]

- Biofilm Disruption: GS demonstrates potent activity against bacterial biofilms, completely killing cells in mature biofilms of clinical staphylococcal and enterococcal strains at concentrations effective against planktonic cells [1]

Table 2: Quantitative Antibacterial Activity of this compound Against Resistant Pathogens

| Bacterial Strain | Activity | Notes | Reference |

|---|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | Potent activity at low μM range | Activity independent of resistance pattern | [1] |

| Vancomycin-resistant Enterococci (VRE) | Rapid bactericidal effect at 5× MIC | Superior to temporin L and IDR-1018 | [1] |

| Clinical E. faecalis and *E. faecium* | Complete killing at 5× MIC | Effective against tetracycline-resistant strains | [1] |

| Bacterial Persisters | Supreme activity | Kills dormant subpopulations | [1] |

| Biofilm Cells | Eradicates mature biofilms | Prevents biofilm formation at sub-MIC | [1] |

Experimental Analysis and Protocols

Extraction and Purification Methodology

Efficient extraction of GS from producer strains requires specialized protocols addressing its intracellular storage in granular structures:

Detailed Extraction Protocol:

- Fermentation: Culture Aneurinibacillus migulanus or A. aneurinilyticus in Tryptic Soy Broth at 37°C for 5-7 days to reach stationary phase with maximum GS production [4]

- Biomass Harvest: Centrifuge culture at 8,000 × g for 15 minutes to pellet cells

- Cell Disruption: Sonicate cell pellet on ice (5 × 30-second pulses at 40% amplitude) to release intracellular GS-containing granules [6]

- Solvent Extraction: Resuspend disrupted cells in acidic ethanol (ethanol with 0.1% HCl) at biomass-to-extractant ratio of 1:10 (w/v), incubate with agitation for 30-120 minutes at room temperature [4]

- Phase Separation: Centrifuge at 10,000 × g for 20 minutes to remove cellular debris

- Concentration: Evaporate supernatant under reduced pressure at 35°C

- Purification: Perform reversed-phase HPLC using C18 column with acetonitrile/water/0.1% TFA gradient system (20-80% acetonitrile over 30 minutes) [4]

This optimized extraction method yields approximately 96% recovery with 90% purity, significantly improving on traditional multi-step approaches [4].

Analytical Characterization Techniques

Comprehensive GS analysis employs multiple complementary techniques:

Structural Verification:

- Circular Dichroism (CD) Spectroscopy: Confirms β-sheet conformation in membrane-mimicking environments [7]

- Mass Spectrometry: MALDI-TOF-MS and ESI-MS identify GS parent ion at m/z ~1141 and characterize post-translational modifications [6] [4]

- FTIR Spectroscopy: Verifies secondary structure and identifies amine functional groups [4]

- NMR Spectroscopy: Detailed structural analysis including side chain conformations and hydrogen bonding patterns [5]

Activity Assessment:

- Antimicrobial Assays: Determine minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) against reference strains and clinical isolates [1]

- Hemolytic Assay: Quantify hemoglobin release from erythrocytes to determine therapeutic index and selectivity [7] [2]

- Membrane Depolarization: Monitor DiSC(3)5 fluorescence to assess membrane potential disruption [3]

- Biofilm Studies: Evaluate prevention of biofilm formation and eradication of mature biofilms using crystal violet staining and viability counts [1]

Structure-Activity Relationships and Analog Design

Understanding the structural basis of GS activity enables rational design of analogs with improved therapeutic properties:

Key Structural Determinants of Activity

- Cyclic Structure: Linear analogs show dramatically reduced activity, highlighting necessity of constrained cyclic framework [2]

- Amphipathicity: Balance between hydrophobic and cationic residues crucial for membrane selectivity; alterations affect both antibacterial potency and hemolysis [2]

- D-Amino Acids: D-Phe residues essential for forming type II' β-turns that stabilize the bioactive conformation [5]

- Cationic Charge: Ornithine residues mediate initial electrostatic interaction with anionic bacterial membranes; charge reduction diminishes antibacterial activity [2]

Rational Design Strategies for Improved Analogs

Recent advances in GS analog design focus on reducing hemotoxicity while maintaining antimicrobial potency:

Table 3: this compound Analog Design Strategies and Outcomes

| Design Strategy | Structural Modification | Biological Outcome | Reference |

|---|---|---|---|

| Side Chain Stapling | Cys replacement at Leu with disulfide or perfluoroaryl bridges | Reduced hemolysis while retaining anti-Gram-positive activity | [7] |

| Aromatic Residue Modification | Nitro-group insertion or alkylation of D-Phe phenyl rings | Altered activity spectrum; some derivatives show reduced hemolysis | [2] |

| Ring Size Expansion | Undecapeptide (11-residue) analogs | 2-fold enhanced activity in 3L-Leu-GS analog | [2] |

| Charge Modulation | Ornithine replacement with Lys or diaminobutyric acid | Altered membrane selectivity and reduced hemolysis | [2] |

| Linear Analog | Flexible linear GS analog | Broader-spectrum activity including Gram-negative strains | [7] |

The most promising recent approach involves peptide stapling to control conformational rigidity. Research demonstrates that introducing covalent bridges (disulfide or perfluoroaryl) between cysteine residues substituted at leucine positions creates GS analogs with maintained antibacterial activity but significantly reduced hemolytic potential [7]. Molecular dynamics simulations reveal that optimized conformational flexibility, rather than maximal rigidity, enables effective membrane interactions while improving selectivity for bacterial over mammalian cells.

Biosynthesis and Production Considerations

Biosynthetic Pathway in Producer Strains

GS is synthesized non-ribosomally in Aneurinibacillus migulanus through a dedicated synthetase system:

- Enzyme Complex: GS synthetase comprises GrsA and GrsB proteins forming a multienzyme complex activating and condensing amino acids in an ATP-dependent manner [6]

- Cellular Localization: Synthetases show peripheral membrane association, facilitating direct deposition of GS into storage granules [6]

- Storage Mechanism: GS accumulates in electron-dense nano-globules (5-50 nm diameter) that mature by fusion into larger granules (100-200 nm) within vacuolar structures [6]

- Self-Protection: Producer strains resist self-intoxication through sequestration in granules and GS binding to alkyl phosphates, forming energy storage devices that also neutralize toxicity [6]

Production Optimization Strategies

Advanced production approaches enhance yield and sustainability:

- Fermentation Optimization: Maximize GS production during stationary phase in nutrient-rich media like Tryptic Soy Broth [4]

- Green Extraction: Use of environmentally friendly solvents like acidic ethanol at room temperature avoids GS polymerization observed at higher temperatures [4]

- Direct Biomass Extraction: Single-step extraction from microbial biomass eliminates multiple purification steps, improving process efficiency [4]

Research Applications and Future Directions

Current Research Applications

GS serves multiple roles in basic and applied research:

- Membrane Biophysics: Model system for studying peptide-lipid interactions and membrane disruption mechanisms [3]

- Antibiotic Resistance Studies: Tool for understanding why certain AMPs avoid resistance development [1]

- Biofilm Eradication: Reference compound for developing anti-biofilm strategies against persistent infections [1]

- Structural Template: Scaffold for designing novel antimicrobial peptides with enhanced properties [7] [2]

Future Research Directions and Therapeutic Potential

Promising research directions focus on overcoming GS's therapeutic limitations:

- Selectivity Optimization: Engineering analogs with expanded therapeutic windows through rational design and computational modeling [7] [2]

- Delivery Systems: Developing targeted delivery approaches to minimize off-target toxicity while maintaining antimicrobial efficacy

- Synergistic Combinations: Exploring GS combinations with conventional antibiotics to enhance activity against multidrug-resistant pathogens

- Non-Antimicrobial Applications: Investigating potential anticancer applications based on selective cytotoxicity toward tumor cells [4]

Conclusion

References

- 1. Supreme activity of this compound against resistant ... [nature.com]

- 2. Analogues of this compound: A promising direction for future ... [sciencedirect.com]

- 3. The Multifaceted Antibacterial Mechanisms of the Pioneering ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficient one step extraction process of this compound from ... [frontiersin.org]

- 5. (PDF) Stereochemistry of Protected Ornithine Side Chains of... [academia.edu]

- 6. Antimicrobial peptide this compound is accumulated in ... [nature.com]

- 7. Rigidity vs Activity: Design of this compound Analogs against ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Gramicidin S Biosynthesis, Mechanisms, and Therapeutic Applications

Introduction and Historical Significance

Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in 1942 by Russian microbiologist Georgyi Gause and his wife Maria Brazhnikova from the soil bacterium Bacillus brevis (now reclassified as Aneurinibacillus migulanus) [1] [2]. This discovery emerged during World War II when the Soviet Union urgently needed effective antibiotics to treat infected wounds, leading to its immediate deployment in military hospitals by 1944 and widespread use at the front lines by 1946 [1]. The historical significance of GS extends beyond its clinical applications, as its discovery earned Gause the Stalin Prize for Medicine in 1946 and provided him with political protection during the period of Lysenkoism in the USSR, allowing him to collaborate with geneticists who would later contribute to Lysenko's downfall [1]. This compound represents one of the earliest characterized peptide antibiotics and serves as a classic model for studying nonribosomal peptide biosynthesis and membrane-active antimicrobial compounds.

The structural elucidation of GS became an international effort when samples were sent to Great Britain via the International Red Cross in 1944 [1]. English chemist Richard Synge utilized paper chromatography to demonstrate that GS was an original antibiotic polypeptide, work that contributed to his receipt of the Nobel Prize in 1952 [1]. The complete crystal structure was later established through the collaborative efforts of Dorothy Hodgkin and Gerhard Schmidt, with notable involvement from a young Margaret Thatcher who worked on the antibiotic as an undergraduate research project in 1947 [1]. This multinational investigative effort underscores the scientific importance of GS as both a therapeutic agent and a model compound for understanding peptide antibiotics.

Chemical Structure and Physicochemical Properties

Primary and Secondary Structure

This compound possesses a cyclic decapeptide structure with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, formally written as two identical pentapeptides joined head-to-tail [1] [3]. This primary structure incorporates two unusual components: the non-proteinogenic amino acid ornithine and the atypical D-stereoisomer of phenylalanine [1]. The molecule has a molecular weight of 1141.470 g·mol⁻¹ and a molecular formula of C₆₀H₉₂N₁₂O₁₀ [1]. Natural producers of GS typically generate several analogs alongside the primary compound, with variants identified where one or both ornithine residues are replaced by lysine or diaminobutyric acid, resulting in molecular weights of 1155 and 1169 Da [2].

The three-dimensional structure of GS features an amphiphilic antiparallel β-sheet conformation, with the two tripeptide units (L-Val-L-Orn-L-Leu) forming a double-stranded antiparallel β-sheet stabilized by four hydrogen bonds between the strands [3]. This structure is further reinforced by two type II' β-turns at the ends formed by the Pro-D-Phe sequences [4] [3]. The rigid cyclic structure creates distinct polar and non-polar surfaces, contributing to its amphiphilic character - a crucial property for its biological activity [3]. The ornithine residues with their charged δ-amino groups form the hydrophilic sector, while the hydrophobic amino acid side chains (Val, Leu, D-Phe) create the hydrophobic sector [3].

Structure-Activity Relationship

Extensive research involving more than 200 synthetic analogs has revealed key structural requirements for GS bioactivity [3]. The amphiphilic character governed by the combination of ornithine residues as the hydrophilic component and the overall hydrophobicity of the remainder of the molecule is essential for antimicrobial activity [3]. Additionally, the stable antiparallel β-sheet structure, or the ability to form such a structure in the presence of lipid bilayers, represents another critical feature [3]. Studies have demonstrated that these characteristics yield significant bioactivity only in combination with a ring size of 10 or more residues [3].

Table 1: Natural this compound Analogs and Their Characteristics

| Analog Variation | Molecular Weight (Da) | Producing Strain | Antimicrobial Efficacy |

|---|---|---|---|

| Standard GS (Orn,Orn) | 1141 | A. migulanus NCTC 7096 | Lower against plant pathogens |

| Single Lys substitution | 1155 | A. migulanus Nagano | Enhanced spectrum |

| Double Lys substitution | 1169 | A. migulanus Nagano | Enhanced spectrum |

| Dab substitutions | Variable | A. aneurinilyticus | Superior antifungal activity |

Recent investigations into GS analogs have explored the relationship between conformational rigidity and biological activity [4]. Studies have demonstrated that stapled derivatives with controlled rigidity retain potent antimicrobial activity while significantly reducing cytotoxicity, while linear analogs with increased flexibility exhibit broader-spectrum activity, including efficacy against Gram-negative strains [4]. These findings highlight the delicate balance between structural constraints and biological function in antimicrobial peptide design.

Biosynthesis Machinery and Mechanism

Nonribosomal Peptide Synthetase System

This compound is biosynthesized by a two-enzyme nonribosomal peptide synthetase (NRPS) system comprising this compound synthetase I (GrsA) and this compound synthetase II (GrsB) [5] [6]. This NRPS machinery operates independently of the ribosomal protein synthesis pathway, enabling the incorporation of non-proteinogenic amino acids like ornithine and D-phenylalanine [5]. The genes encoding this system (grsA and grsB) form an operon with an additional open reading frame called grsT, arranged in the order grsT–grsA–grsB and transcribed from a single promoter located upstream of grsT [6]. The NRPS system demonstrates a modular organization where each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain [6].

The biosynthesis begins with GrsA, a 126 kDa protein that comprises module 1 containing three functional domains: an adenylation (A) domain responsible for recognizing and activating L-phenylalanine; a thiolation (T) domain (also called peptidyl carrier protein or PCP) that carries the activated amino acid as a thioester; and an epimerization (E) domain that converts L-phenylalanine to D-phenylalanine [5] [6]. The second enzyme, GrsB, is a massive 510 kDa multidomain polypeptide containing four modules (modules 2-5), each with their own A, T, and condensation (C) domains, with module 5 additionally containing a thioesterase (TE) domain responsible for cyclization and product release [5] [6].

Diagram 1: Modular organization of this compound synthetase showing the sequential arrangement of catalytic domains in GrsA and GrsB that assemble the decapeptide through nonribosomal peptide synthesis.

Biosynthetic Pathway and Mechanism

The GS biosynthetic pathway follows a precise assembly line mechanism where each module sequentially adds a specific amino acid to the growing peptide chain [5] [6]. The process initiates with the GrsA adenylation domain binding L-phenylalanine and activating it through adenylation with ATP, forming an aminoacyl-AMP intermediate [5]. The activated amino acid is then transferred to the thiolation domain, where it is covalently attached as a thioester to a 4'-phosphopantetheine cofactor that is post-translationally modified from apo to holo form by phosphopantetheinyl transferase [5] [6]. The epimerization domain then catalyzes the conversion of L-phenylalanine to D-phenylalanine, resulting in a D-phenylalanine-bound holo-[acyl-carrier protein] [5].

The chain elongation continues on GrsB, where the adenylation domain of module 2 activates L-proline, and the condensation domain catalyzes peptide bond formation between the D-phenylalanine from GrsA and L-proline, forming a dipeptide [5]. This process repeats sequentially through modules 3, 4, and 5, which activate L-valine, L-ornithine, and L-leucine respectively, resulting in a pentapeptide (D-Phe-L-Pro-L-Val-L-Orn-L-Leu) attached to the GrsB thiolation domain [5]. The same process generates a second pentapeptide, and the thioesterase domain in module 5 catalyzes the head-to-tail condensation of two pentapeptides, cyclizing them into the final decapeptide product and releasing this compound [5] [6].

Table 2: this compound Biosynthesis Enzymes and Their Functions

| Enzyme/Module | Molecular Weight | Amino Acid Specificity | Catalytic Function | Key Domains |

|---|---|---|---|---|

| GrsA (Module 1) | 126 kDa | L-Phenylalanine | Activation, thioesterification, epimerization | A, T, E |

| GrsB (Module 2) | 510 kDa (total) | L-Proline | Peptide bond formation | C, A, T |

| GrsB (Module 3) | - | L-Valine | Peptide elongation | C, A, T |

| GrsB (Module 4) | - | L-Ornithine | Peptide elongation | C, A, T |

| GrsB (Module 5) | - | L-Leucine | Peptide elongation and cyclization | C, A, T, TE |

Experimental Protocols and Methodologies

Microbial Production and Extraction

The production of this compound typically involves fermentation using native producer strains such as Aneurinibacillus migulanus or Aneurinibacillus aneurinilyticus [2]. A standard protocol begins with inoculum preparation, where the bacterial strain is inoculated into 100 mL of Tryptic Soy Broth (TSB) and grown for 48 hours at 37°C on a rotary shaker at 150 rpm [2]. For the production phase, a 1% microbial inoculant is transferred to fresh sterilized TSB or alternative media such as corn steep liquor (CSL) based medium supplemented with soluble starch or glucose, followed by cultivation for 3-7 days under the same conditions [2]. Research has demonstrated that the choice of growth medium significantly influences the analog profile of the produced GS, with CSL-based media promoting analogs where ornithine residues are replaced by lysine [2].

For extraction of GS from microbial biomass, the following protocol has been established: bacterial cells are first separated from the fermentation medium by centrifugation at 5,000 rpm for 20 minutes at 4°C, followed by two washing steps with purified water [2]. The biomass pellets are then treated with an extraction solution comprising ethanol and 0.2 N HCl (9:1 v/v) using a ratio of fermented medium to solvent of 3:1 (v/v) [2]. The extraction is performed at room temperature with agitation at 300 rpm for two hours [2]. Following extraction, the microbial biomass is centrifuged again, and the supernatant containing GS is collected for further purification and analysis. This method has been shown to effectively extract GS while preserving its antimicrobial activity.

Analytical Characterization Methods

Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has emerged as a powerful analytical technique for characterizing GS analogs and their amino acid sequences [2]. The protocol typically involves dissolving GS extracts in appropriate solvents and separation using reverse-phase chromatography with gradient elution [2]. Mass spectrometric analysis is then performed using electrospray ionization in positive ion mode, with data processing utilizing specialized software such as mMass for de novo sequencing of detected analogs [2]. This method enables the identification of even minor variations in the peptide sequence, such as the substitution of ornithine with lysine or diaminobutyric acid, and provides relative quantification of different analogs present in complex microbial extracts [2].

Circular Dichroism (CD) Spectroscopy and Molecular Dynamics (MD) Simulations represent complementary techniques for investigating the secondary structure and membrane interactions of GS and its analogs [4]. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, providing information about the peptide's secondary structure in various environments [4]. Molecular dynamics simulations utilize computational models to study the time-dependent behavior of GS peptides in membrane environments, offering insights into their mechanism of action at the atomic level [4]. These techniques have revealed that flexible or moderately rigid GS analogs interact more effectively with membrane models than highly constrained versions, explaining their differential biological activities [4].

Diagram 2: Integrated experimental workflow for the production, extraction, characterization, and bioactivity assessment of this compound and its synthetic analogs.

Chemical Synthesis and Engineering Approaches

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-based strategies provides an efficient route for generating GS analogs for structure-activity relationship studies [7]. A practical gram-scale synthesis has been developed involving Fmoc-based SPPS for generating the linear decapeptide precursor, followed by solution-phase cyclization to afford the target compound [7]. This approach has demonstrated versatility through the construction of various GS analogs incorporating nonproteinogenic sugar amino acid residues in the turn regions, with reported yields of 81% with limited purification steps [7]. The synthetic accessibility of GS analogs enables systematic investigation of structure-activity relationships and development of optimized therapeutic candidates.

Peptide stapling has emerged as a powerful macrocyclization technique for modulating the conformational rigidity of GS analogs [4]. This approach involves introducing covalent constraints through side-chain bridging, typically by substituting leucine residues with cysteine and then introducing bridges of varying lengths and chemical compositions [4]. Two primary stapling strategies have been employed: disulfide bridge formation between cysteine residues, and perfluoroaryl bridge formation via thiolate moieties [4]. Studies have demonstrated that stapled derivatives with controlled rigidity retain potent antimicrobial activity while exhibiting significantly reduced cytotoxicity, highlighting the importance of conformational flexibility in balancing efficacy and safety [4].

Therapeutic Applications and Future Directions

Antimicrobial Mechanisms and Activities

The primary mechanism of action of this compound involves disruption of microbial membrane integrity through interactions with lipid bilayers [3]. As an amphiphilic cyclic peptide, GS partitions strongly into liquid-crystalline lipid bilayers, locating primarily in the glycerol backbone region below the polar headgroups and above the hydrocarbon chains [3]. The presence of GS perturbs lipid packing and increases membrane permeability, leading to leakage of cellular components and ultimately cell death [3]. At higher concentrations, GS can induce the formation of inverted cubic phases and cause complete membrane destabilization [3]. Studies of GS interaction with bacterial cells provide strong evidence that destruction of the inner membrane integrity represents the primary mode of its antimicrobial action [3].

GS exhibits a broad spectrum of activity against various pathogens. While early studies using agar-based assays primarily demonstrated efficacy against Gram-positive bacteria, subsequent investigations using liquid-based antibacterial assays revealed potent activity against both Gram-negative and Gram-positive bacteria as well as several pathogenic fungi [3]. Recent research has identified novel GS analogs from Aneurinibacillus aneurinilyticus isolated from corn steep liquor that exhibit superior conidial inhibition activity against Aspergillus brasiliensis compared to commercial GS preparations [2]. This enhanced antifungal activity positions these novel GS extracts as promising candidates for antimicrobial treatments, particularly in addressing the global challenge of antibiotic-resistant pathogens [2].

Investigational Therapeutic Applications

Recent investigations have explored the antiviral potential of GS against SARS-CoV-2 [8]. In vitro studies have demonstrated that GS reduces viral load and enhances viral clearance in SARS-CoV-2 infected Vero cells, with an EC₅₀ value of 1.571 µg based on antiviral assays [8]. Treatment with GS resulted in significant decrease in viral load compared to untreated groups, with no or minimal cytotoxicity observed at effective concentrations [8]. Proteomic analysis indicated that GS treatment modulates the expression of more than 250 differentially regulated proteins in SARS-CoV-2 infected cells, affecting metabolic pathways and mRNA processing [8]. These findings suggest that GS could be repurposed as a therapeutic agent against viral infections, likely through disruption of the viral envelope.

The anticancer potential of GS and its derivatives has also attracted research interest [2]. Studies have reported that GS analogs can bind to proteins expressed on tumor cells, potentially promoting immune responses against cancer cells [2]. Additional research has demonstrated that gramicidin inhibits proliferation of human gastric cancer cells and exhibits activity against ovarian cancer cells [2]. While the exact mechanisms underlying these anticancer effects require further elucidation, they may involve membrane disruption similar to its antimicrobial action or potentially more specific interactions with cellular targets. These diverse investigational applications highlight the therapeutic potential of GS beyond its traditional role as a topical antimicrobial agent.

Table 3: Therapeutic Applications and Bioactivities of this compound and Its Analogs

| Bioactivity | Experimental Model | Key Findings | Potential Mechanisms |

|---|---|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria | Broad-spectrum activity in liquid media | Membrane disruption, increased permeability |

| Antifungal | Aspergillus brasiliensis | Superior activity of novel analogs | Conidial inhibition, membrane interaction |

| Antiviral | SARS-CoV-2 infected Vero cells | EC₅₀ = 1.571 µg; 99% viral reduction | Viral envelope disruption, proteomic modulation |

| Anticancer | Gastric and ovarian cancer cells | Inhibition of cancer cell proliferation | Membrane binding, immune activation |

| Hemolytic Activity | Mammalian erythrocytes | Concentration-dependent hemolysis | Non-specific membrane interactions |

Current Challenges and Future Perspectives

The clinical application of GS faces significant challenges, primarily due to its hemolytic activity and cytotoxicity toward mammalian cells [4] [3]. This toxicity arises from its mechanism of action, which poorly discriminates between microbial and mammalian membranes, limiting its use primarily to topical applications [4] [3]. Current research focuses on developing GS analogs with improved selectivity for bacterial over human membranes through rational design approaches [4]. Strategies include modulating conformational rigidity through peptide stapling, reducing overall hydrophobicity, and introducing specific structural modifications that enhance antimicrobial potency while mitigating toxicity [4]. These efforts have yielded promising analogs with significantly reduced hemolytic activity while maintaining or even enhancing antimicrobial efficacy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Identification of novel this compound analogs from ... [microbialcellfactories.biomedcentral.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Rigidity vs Activity: Design of this compound Analogs against ... [pmc.ncbi.nlm.nih.gov]

- 5. MetaCyc this compound biosynthesis [vm-trypanocyc.toulouse.inra.fr]

- 6. This compound Synthetase - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. A Practical Synthesis of this compound and Sugar Amino ... [academia.edu]

- 8. This compound and melittin: potential anti-viral therapeutic ... [nature.com]

In-depth Technical Guide: Gramicidin S Mechanism of Action Against Bacterial Membranes

Introduction and Historical Context

Gramicidin S (GS) is a cyclic decapeptide antibiotic with the primary structure [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], first isolated from Bacillus brevis (now classified as Aneurinibacillus migulanus) in the early 1940s [1] [2]. It was one of the first commercially used antibiotics and remains clinically relevant today for topical treatment of skin and throat infections due to its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as several pathogenic fungi [3] [1]. Despite its long history of use, virtually no resistance has developed against GS, sparking renewed interest in its mechanism of action for designing next-generation antibiotics [4] [3]. This guide synthesizes current understanding of GS's interactions with bacterial membranes, detailing its structural characteristics, multifaceted mechanisms, and experimental approaches for study.

Structural Characteristics and Physicochemical Properties

The biological activity of GS is intrinsically linked to its unique structural features, which facilitate specific interactions with biological membranes.

Primary and Secondary Structure: GS is a homodimeric cyclic decapeptide composed of two identical pentapeptide sequences (Val-Orn-Leu-D-Phe-Pro) joined head-to-tail [1] [2]. The molecule adopts a stable, amphiphilic antiparallel β-sheet conformation, stabilized by four hydrogen bonds between the amide protons and carbonyl groups of the Leu and Val residues [2] [5].

Spatial Organization: The rigid structure creates distinct hydrophobic and hydrophilic faces [1]. The hydrophobic face projects the side chains of Val and Leu residues, facilitating integration into lipid bilayers. The hydrophilic face presents the positively charged Orn residues, enabling electrostatic interactions with anionic phospholipid head groups in bacterial membranes [1] [5].

Conformational Stability: This amphiphilic β-sheet structure is maintained across various environments, including aqueous solutions, organic solvents, and lipid bilayers, though evidence suggests a conformational shift from compact to extended form may occur upon membrane binding [5].

Table 1: Key Structural Features of this compound Relevant to Membrane Activity

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Cyclic structure | Head-to-tail cyclic decapeptide | Confers metabolic stability and defines backbone conformation |

| Amphipathic design | Distinct hydrophobic (Val, Leu) and hydrophilic (Orn) faces | Enables simultaneous interaction with hydrophobic core and polar head groups of membranes |

| Cationic charge | Positively charged Ornithine residues | Promotes electrostatic attraction to anionic bacterial membranes |

| D-amino acid | D-Phenylalanine residues | Contributes to protease resistance and influences β-turn formation |

| Antiparallel β-sheet | Stabilized by four intramolecular hydrogen bonds | Maintains structural rigidity and defined spatial arrangement of side chains |

Comprehensive Mechanism of Action Against Bacterial Membranes

While early models suggested GS primarily functions through generalized membrane disruption, recent research reveals a more nuanced and multifaceted mechanism.

Membrane Permeabilization Through Transient Defects

GS permeabilizes bacterial membranes not by forming defined ion channels, but by inducing transient membrane defects [6] [5]. In planar lipid bilayer experiments, GS induces transient ion conductance events with a broad range of conductances (from pS to nS) that are not structurally defined [5]. These defects compromise the membrane barrier function, allowing efflux of potassium ions and other small molecules, ultimately leading to collapsed proton motive force and bacterial death [7] [2].

The following diagram illustrates the progressive mechanism of GS interaction with and disruption of bacterial membranes:

Figure 1: Stepwise mechanism of this compound membrane disruption

Protein Delocalization and Secondary Effects

Beyond general membrane permeabilization, GS specifically delocalizes peripheral membrane proteins involved in cell division and envelope synthesis [4] [3]. This includes displacement of MurG (involved in cell wall synthesis) and cytochrome c (electron transport chain), effectively disrupting multiple essential cellular processes simultaneously [3]. This multi-target mechanism explains why resistance development is exceptionally rare, as bacteria would need to simultaneously evolve protection against multiple disparate effects.

Contrast with Tyrocidine and Gramicidin A Mechanisms

Interestingly, despite sharing 50% sequence identity with tyrocidines, GS exhibits distinct mechanisms compared to related peptides:

Table 2: Comparative Mechanisms of this compound and Related Antimicrobial Peptides

| Antimicrobial Peptide | Primary Membrane Effects | Additional Cellular Targets | Membrane Permeabilization Characteristics |

|---|---|---|---|

| This compound | Lipid demixing, peripheral protein delocalization | Cell wall synthesis proteins, electron transport chain | Transient defects with broad conductance range; no discrete pores |

| Tyrocidines | Defined ion-conducting pores, strong lipid phase separation, reduced membrane fluidity | DNA damage, interference with DNA-binding proteins | Discrete pore formation (20-35 pS conductance) |

| Gramicidin A | Formation of discrete ion channels | Hydroxyl radical formation, metabolic disruption | Defined, monovalent cation-selective channels (~4 Å diameter) |

Experimental Approaches for Investigating GS Mechanism

Bacterial Cytological Profiling

This comprehensive approach uses fluorescently labeled proteins to visualize the effects of GS on bacterial cell biology [4] [3]. The methodology involves:

- Cell Culture and Treatment: Grow Bacillus subtilis to mid-exponential phase and treat with GS at 1× MIC (typically 5-10 μg/mL) for 10 minutes [3].

- Fixation and Staining: Fix cells with formaldehyde/glutaraldehyde, then stain with:

- Membrane potential-sensitive dyes (e.g., DiSC(3)5)

- DNA stains (DAPI)

- Protein-specific fluorescent markers

- Cell wall integrity probes [3]

- Microscopy and Analysis: Employ fluorescence microscopy to monitor:

This approach revealed that GS causes differential delocalization of peripheral membrane proteins without affecting integral membrane proteins or DNA, distinguishing it from tyrocidines [3].

Planar Lipid Bilayer Electrophysiology

This technique characterizes GS-induced membrane permeability using artificial membranes:

- Membrane Formation: Create planar bilayers across a 1.5 mm aperture in a Teflon septum separating two electrolyte chambers [5].

- Membrane Composition: Use defined phospholipid mixtures:

- Zwitterionic phospholipids (e.g., DPhPC)

- Anionic phospholipids (e.g., DPhPG)

- Bacterial membrane mimics (3:1 POPE:POPG) [5]

- Peptide Application: Add GS to one or both chambers (typically 0.1-10 μM final concentration).

- Current Measurement: Apply transmembrane potentials (+50 to +150 mV) and record current transitions [6] [5].

Key findings from this approach demonstrate that GS induces transient conductance events with highly variable amplitudes, inconsistent with defined channel formation [5]. The effect is enhanced in anionic phospholipid bilayers and with positive potentials on the GS-containing side [5].

Biophysical Membrane Interaction Studies

Various biophysical techniques provide complementary insights:

- Differential Scanning Calorimetry (DSC): Measures GS effects on lipid phase transitions, showing greater perturbation of anionic vs. zwitterionic phospholipids and fluid vs. rigid bilayers [2].

- Solid-State NMR: Determines peptide orientation in membranes, indicating GS lies flat in the bilayer plane with Orn residues facing headgroups and hydrophobic residues toward the bilayer center [5].

- Fourier Transform Infrared Spectroscopy (FTIR): Reveals GS location in the interfacial region of phospholipid bilayers, with deeper penetration into anionic and fluid bilayers [5].

- X-ray Diffraction: Demonstrates GS-induced bilayer thinning and inverted cubic phase formation at higher concentrations [5].

Structure-Activity Relationship and Therapeutic Optimization

The biological activity of GS derivatives correlates strongly with specific structural parameters:

- Ring Size: The native 10-amino acid ring is optimal; significant expansion or contraction reduces antimicrobial activity while often increasing hemolysis [8].

- Amphipathicity Balance: The precise balance of hydrophobic to hydrophilic surfaces determines membrane selectivity. Reducing amphipathicity can decrease hemolysis while maintaining antimicrobial activity [8].

- Cationic Charge: The Orn residues are essential for initial electrostatic binding to anionic bacterial membranes [1].

- Aromatic Residues: The D-Phe residues contribute to membrane integration; modification typically reduces activity [1].

Research has successfully developed GS analogs with improved therapeutic indices by:

- Incorporating D-amino acids to reduce amphipathicity [8]

- Modulating ring size (14-residue analogs show promise) [8]

- Optimizing hydrophobic face composition [8]

- Creating hybrid peptides with enhanced bacterial membrane selectivity [1]

Future Research Directions and Therapeutic Potential

The ongoing challenge in GS research involves leveraging its multifaceted mechanism—to which resistance is minimal—while overcoming its hemolytic activity [1]. Promising directions include:

- Rational Design of Analogues: Using structure-activity relationship data to engineer peptides with enhanced bacterial membrane selectivity [1] [8].

- Delivery Systems: Developing targeted delivery approaches to minimize off-target membrane effects [1].

- Combination Therapies: Exploiting GS's ability to permeabilize membranes for enhanced entry of other antibiotics [1].

- Cellular Target Exploration: Further investigation of GS interactions with membrane-associated proteins and potential intracellular targets [9].

References

- 1. Analogues of this compound: A promising direction for future ... [sciencedirect.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. The Multifaceted Antibacterial Mechanisms of the Pioneering ... [pmc.ncbi.nlm.nih.gov]

- 4. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide... [pubmed.ncbi.nlm.nih.gov]

- 5. The Antimicrobial Peptide this compound Permeabilizes ... [pmc.ncbi.nlm.nih.gov]

- 6. The antimicrobial peptide this compound permeabilizes ... [sciencedirect.com]

- 7. Structure-activity relationship of this compound analogues on ... [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of de novo designed cyclic ... [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial peptide this compound is accumulated in ... [nature.com]

Gramicidin S fundamental discovery research

Structure and Physicochemical Properties

Gramicidin S (GS) is a cyclic decapeptide antibiotic with the primary structure [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], making it a C2-symmetrical molecule [1] [2]. It is produced by Brevibacillus brevis (also known as Aneurinibacillus migulanus) [1] [3].

The molecule adopts a stable, amphiphilic antiparallel β-sheet structure [2]. This structure features two type II' β-turns (formed by the D-Phe-Pro dipeptides) and two extended strands (comprising Leu-Orn-Val), creating a rigid ring system [4]. This architecture presents a hydrophobic surface (formed by the Val, Leu, and D-Phe side chains) and a hydrophilic surface (featuring the positively charged Orn residues), which is critical for its interaction with biological membranes [1] [2].

The following table summarizes its key physicochemical properties:

| Property | Description |

|---|---|

| Primary Structure | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [1] |

| Molecular Formula | C₆₀H₉₂N₁₂O₁₀ [1] |

| Molar Mass | 1141.470 g·mol⁻¹ [1] |

| Secondary Structure | C2-symmetrical cyclic decapeptide; amphiphilic antiparallel β-sheet with two type II' β-turns [2] [4] |

| Key Structural Features | Utilization of D-amino acids (D-Phe) and the uncommon amino acid L-Ornithine (Orn) [1] |

| Mechanism of Action | Primarily disruption of lipid bilayer integrity, enhancing membrane permeability; also reported to cause DNA damage [1] [5] |

| Primary Clinical Use | Topical application for superficial infections and wounds; not for systemic use due to hemolytic activity [1] [3] |

Biosynthesis and History

Biosynthetic Pathway

This compound is synthesized non-ribosomally by a two-enzyme complex known as this compound synthetase [1]. This process involves two large, multifunctional non-ribosomal peptide synthetases (NRPSs):

- GrsA (this compound synthetase 1): A 126 kDa protein that activates, thioesterifies, and epimerizes L-Phenylalanine to D-Phenylalanine [1].

- GrsB (this compound synthetase 2): A 510 kDa protein with four modules, each responsible for activating and incorporating the remaining four amino acids: L-Proline, L-Valine, L-Ornithine, and L-Leucine [1].

The process begins with GrsA loading D-Phe. The growing peptide chain is then transferred to GrsB, where the other four amino acids are incorporated sequentially. The final step involves the thioesterase (TE) domain of GrsB, which catalyzes the release and cyclization of two identical pentapeptides to form the mature cyclic decapeptide [1].

The diagram below illustrates the core this compound biosynthetic pathway:

Core biosynthetic pathway of this compound via non-ribosomal peptide synthesis.

Historical Context

This compound holds a pivotal place in antibiotic history. It was discovered in 1942 by the Russian microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova [1]. Its rapid deployment in Soviet military hospitals during World War II to treat infected wounds earned Gause the Stalin Prize in 1946 [1]. The international scientific collaboration to determine its structure involved renowned scientists like Richard Synge (who used paper chromatography to prove it was a polypeptide) and Dorothy Hodgkin (who helped establish its crystal structure) [1].

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following protocol is based on standard guidelines (e.g., CLSI) [3].

1. Preparation of Inoculum:

- Culture the test bacterial strain overnight on solid media (e.g., Columbia agar with 5% sheep blood).

- Suspend colonies in 0.9% NaCl to a density of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute this suspension 1:100 in a suitable broth, such as Müller-Hinton Broth (MHB), to achieve a working inoculum of approximately 10⁶ CFU/mL.

2. Preparation of Antibiotic Plates:

- Prepare serial two-fold dilutions of this compound (or its analog) in MHB within a 96-well microtiter plate. A typical concentration range is from 0.95 μg/mL to 62.5 μg/mL [3].

- Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

3. Inoculation and Incubation:

- Add 100 μL of the prepared inoculum to each well containing the antibiotic dilutions.

- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

- After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of antibiotic that completely inhibits visible growth.

5. Determining Bactericidal Activity (MBC):

- To confirm if the effect is bactericidal (killing) rather than bacteriostatic (growth inhibition), plate 200 μL from clear wells onto fresh, antibiotic-free agar plates.

- Incubate and count colonies after another 18-24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in ≥99.9% killing of the initial inoculum [3].

Protocol 2: Hemolysis Assay

This assay is critical for evaluating the toxicity of this compound and its derivatives to human cells, specifically red blood cells (RBCs) [3].

1. Preparation of Red Blood Cells:

- Collect fresh heparinized human blood from healthy volunteers.

- Centrifuge the blood at 1000 g for 10 minutes at 10°C to separate the RBCs.

- Carefully remove the plasma and buffy coat. Wash the RBC pellet three times with 0.9% saline solution.

- After the final wash, resuspend the packed RBCs in saline to a 1/25 dilution (v/v).

2. Sample Preparation:

- Prepare serial dilutions of this compound (or its analog) in phosphate-buffered saline (PBS) in a 96-well U-bottom plate.

- Include controls: a negative control (PBS only, for spontaneous lysis) and a positive control (1% Triton X-100, for 100% lysis).

3. Incubation and Measurement:

- Add 100 μL of the RBC suspension to each well containing the peptide dilutions.

- Incubate the plate for a defined period (e.g., 1 hour at 37°C).

- Centrifuge the plate to pellet intact RBCs.

- Carefully transfer 100 μL of the supernatant from each well to a new flat-bottom plate.

- Measure the absorbance of the supernatant at 540 nm (or an appropriate wavelength for hemoglobin).

4. Data Analysis:

- Calculate the percentage of hemolysis for each sample using the formula:

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 - The Hemolytic Concentration 50% (HC₅₀) is the peptide concentration that causes 50% lysis of RBCs [3].

- Calculate the percentage of hemolysis for each sample using the formula:

Biological Activity and Quantitative Data

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi [1]. Its activity against contemporary multidrug-resistant (MDR) pathogens is of significant research interest. The table below summarizes MIC data for native GS and a modern analog, VK7, against a panel of ESKAPE pathogens [3].

| Bacterial Strain | This compound MIC (μg/mL) | Analog VK7 MIC (μg/mL) |

|---|---|---|

| Enterococcus faecium | 3.9 | 3.9 |

| Staphylococcus aureus | 3.9 - 7.8 | 3.9 - 15.6 |

| Klebsiella pneumoniae | 7.8 - 62.5 | 15.6 |

| Acinetobacter baumannii | 15.6 - 62.5 | 7.8 - 31.2 |

| Pseudomonas aeruginosa | 31.3 - 62.5 | 7.8 |

| Enterobacter cloacae | 1.95 - 62.5 | 7.8 - 15.6 |

Toxicity and Therapeutic Index

The major limitation of this compound is its toxicity to human cells. The following table compares the toxicity and calculated Therapeutic Index (TI) for GS and its analogs. The TI is a measure of a drug's safety, calculated as TI = Toxic Dose (e.g., HC₅₀) / MIC. A higher TI indicates a wider safety margin [3].

| Compound | HC₅₀ (μg/mL) - Hemolysis | HC₅₀ (μg/mL) - LDH Release | TI Range (Hemolysis) | TI Range (LDH) |

|---|---|---|---|---|

| This compound | 35.2 | 18.7 | 0.56 - 18.05 | 0.30 - 9.9 |

| Analog VK7 | Not Determined (ND) | ND | ND | ND |

| Analog 3 | 41.6 | 49.8 | 0.66 - 10.67 | 0.80 - 12.77 |

| Analog 20 | ND | 62.5 | ND | 1 - 32.05 |

Current Research and Derivative Development

Research into this compound remains highly active, primarily focused on modifying its structure to reduce hemolytic activity while retaining or improving its antimicrobial potency [3] [4]. Key strategies include:

- Backbone N-methylation: Selective methylation of amide bonds in the Leu and Orn residues has been shown to enhance antimicrobial activity and selectivity toward bacterial membranes [4].

- N-amination: Replacing solvent-exposed amide hydrogens with an N-amino group, particularly on the Orn residues (creating [di-aOrn]GS), has resulted in analogs with improved activity against S. aureus and P. aeruginosa and reduced hemolysis [4].

- Peptide Bond Isosteres: Replacing specific peptide bonds with stable (E)-alkene isosteres can preserve the bioactive conformation while protecting the molecule from proteolytic degradation. A trisubstituted (E)-alkene isostere mimicking the D-Phe-Pro moiety showed equipotent activity against Bacillus subtilis [4].

- β-Strand and β-Turn Modifications: Systematic alteration of amino acids in both the sheet and turn regions of the molecule has led to derivatives like VK7, which shows lower MICs against some MDR Gram-negative pathogens and significantly reduced hemotoxicity [3].

Emerging Applications and Mechanisms

Recent studies have revealed multifaceted mechanisms of action beyond simple membrane disruption, which may explain why resistance to these peptides is virtually nonexistent [5].

- Multifaceted Antibacterial Mechanisms: Advanced bacterial cytological profiling shows that while tyrocidines (close homologs of GS) form defined ion-conducting pores and cause DNA damage, this compound itself acts differently. It induces mild lipid demixing and primarily delocalizes peripheral membrane proteins critical for cell division and envelope synthesis (e.g., MurG), without strongly affecting integral membrane proteins or DNA [5].

- Potential Anti-Amyloid Applications: In vitro studies indicate that this compound can block the aggregation pathway of amyloid-beta (Aβ) and disassemble pre-formed fibrils, suggesting a potential research tool in neurodegenerative disease studies. The cyclic β-sheet structure of GS is thought to interact with and disrupt the β-sheet structures in Aβ oligomers [4].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound - an overview [sciencedirect.com]

- 3. , toxicity and Structure activity of antibiotic and... This compound [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. The Multifaceted Antibacterial Mechanisms of the Pioneering ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Gramicidin S: Molecular Properties, Mechanisms, and Therapeutic Applications

Introduction and Molecular Characterization

Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in 1942 by Russian microbiologist Georgyi Gause and his wife Maria Brazhnikova, earning Gause the Stalin Prize for Medicine in 1946 for this significant contribution [1]. This remarkable peptide is produced by the gram-positive bacterium Aneurinibacillus migulanus (formerly Bacillus brevis) and represents one of the earliest known examples of nonribosomal peptide synthesis in nature [1] [2]. GS has played a pivotal role in antimicrobial research and was historically utilized in Soviet military hospitals during World War II to treat infected wounds, demonstrating its clinical importance before the era of widespread antibiotic resistance [1].

The molecular structure of GS is characterized as a cyclic decapeptide with the primary sequence [cyclo-(Val-Orn-Leu-D-Phe-Pro-)₂], forming a symmetrical dimeric arrangement where two identical pentapeptides are joined head-to-tail [1] [3]. This unique structure incorporates both proteinogenic amino acids and unusual residues, including the non-proteinogenic amino acid ornithine and the D-stereoisomer of phenylalanine, which contribute to its biological activity and stability [1]. With a molecular formula of C₆₀H₉₂N₁₂O₁₀ and a molar mass of 1141.470 g·mol⁻¹, GS adopts a stable amphiphilic antiparallel β-sheet structure in various environments, featuring hydrophobic valine and leucine side chains positioned opposite hydrophilic ornithine residues [1] [3]. This structural characteristic enables the molecule to interact effectively with biological membranes, forming the basis for its mechanism of action.

Table 1: Fundamental Molecular Characteristics of this compound

| Property | Description |

|---|---|

| Primary Structure | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ |

| Molecular Formula | C₆₀H₉₂N₁₂O₁₀ |

| Molar Mass | 1141.470 g·mol⁻¹ |

| Biosynthetic Class | Nonribosomal peptide (NRPS) |

| Producing Organism | Aneurinibacillus migulanus (Bacillus brevis) |

| Structural Features | Cyclic decapeptide, amphiphilic β-sheet, symmetrical dimer |

| Unusual Residues | D-Phenylalanine, Ornithine |

Biosynthesis and Molecular Assembly

The biosynthesis of this compound occurs through a nonribosomal peptide synthetase (NRPS) pathway, representing a template-driven mechanism distinct from ribosomal peptide synthesis [1] [4]. This sophisticated enzymatic machinery is encoded by the grs operon, which consists of three primary genes: grsT, grsA, and grsB, all transcribed as a single transcriptional unit [4]. The biosynthesis is accomplished by two multifunctional enzymes, this compound synthetase 1 (GrsA) and this compound synthetase 2 (GrsB), which work in concert to activate, modify, and assemble the constituent amino acids into the final cyclic structure [1].

The complex biosynthesis begins with GrsA, a 126 kDa protein containing three essential domains: an adenylation (A) domain that activates phenylalanine using ATP, a thiolation (T) domain (also called peptidyl carrier protein) where the activated amino acid becomes covalently attached to a 4'-phosphopantetheine cofactor, and an epimerization (E) domain that converts L-phenylalanine to D-phenylalanine [1]. The second enzyme, GrsB (510 kDa), comprises four modules, each dedicated to incorporating one specific amino acid (proline, valine, ornithine, and leucine) in the precise sequence of the pentapeptide chain [1]. Each GrsB module contains condensation (C), adenylation (A), and thiolation (T) domains, with the final module additionally housing a thioesterase (TE) domain responsible for cyclization and release of the mature decapeptide [1] [2]. The TE domain facilitates the head-to-tail dimerization of two pentapeptide units, resulting in the characteristic cyclic structure of this compound [1].

The structural stability of this compound arises from its well-defined conformation, which has been extensively characterized through X-ray crystallography and NMR spectroscopy [3]. The molecule forms a double-stranded antiparallel β-sheet structure stabilized by four hydrogen bonds between the leucine and valine residues of opposing strands [3]. Additionally, two hydrogen bonds form between the δ-amino groups of the ornithine residues and the carbonyl groups of the D-phenylalanine moieties [3]. This robust structural framework, combined with the molecule's amphiphilic character—with hydrophobic amino acids (D-Phe, Val, Leu) creating a nonpolar surface and charged ornithine residues contributing to hydrophilicity—enables effective interaction with biological membranes and contributes to its potent antibiotic activity [1] [3].

Mechanism of Action and Biological Activities

Membrane Disruption and Antibacterial Activity

This compound exerts its primary antibacterial effect through a membrane-disrupting mechanism that targets the lipid bilayer of bacterial cells [1] [3]. As an amphiphilic cationic peptide, GS interacts with the negatively charged components of bacterial membranes through electrostatic attractions, followed by insertion of its hydrophobic face into the lipid bilayer [3]. This insertion disrupts membrane integrity and increases permeability, leading to the leakage of cellular contents and eventual cell death [3]. The interaction between GS and bacterial membranes has been extensively studied using various biophysical techniques, including ³¹P and ²H NMR spectroscopy and differential scanning calorimetry, which have demonstrated that GS strongly partitions into liquid-crystalline lipid bilayers, primarily localizing in the glycerol backbone region beneath the polar headgroups but above the hydrocarbon chains [3].

The antibacterial spectrum of GS encompasses a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as several pathogenic fungi [1] [5]. Particularly noteworthy is its potent activity against multidrug-resistant pathogens, with studies demonstrating exceptional efficacy against clinical strains of Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, independent of their resistance patterns or phenotypic variations [5]. GS has shown remarkable anti-biofilm activity, completely eliminating mature biofilm cells of all studied strains at concentrations of 5× MIC (Minimum Inhibitory Concentration), a feat not achieved by other antimicrobial peptides such as temporin L or IDR-1018 [5]. This robust activity against persistent and biofilm-forming cells positions GS as a promising candidate for addressing challenging bacterial infections that are often refractory to conventional antibiotics.

Table 2: Antimicrobial Activity Profile of this compound Against Reference Strains

| Bacterial Strain | MIC Value (μg/mL) | Potency Characteristics |

|---|---|---|

| Staphylococcus aureus (ATCC 29213) | 4 | Effective against methicillin-sensitive strains |

| Staphylococcus aureus (ATCC USA300) | 4 | Effective against methicillin-resistant strains (MRSA) |

| Escherichia coli (ATCC 25922) | 32 | Moderate activity against Gram-negative strains |

| Pseudomonas aeruginosa (ATCC 27853) | 128 | Limited activity |

| Klebsiella pneumoniae (ATCC 33495) | 128 | Limited activity |

| Acinetobacter baumannii (ATCC 19606) | 8 | Moderate activity |

| Enterococcus faecalis (clinical strains) | 4-8 | Effective against vancomycin-resistant strains |

Antiviral Activity and Emerging Applications

Recent investigations have revealed that this compound possesses significant antiviral activity against enveloped viruses, including SARS-CoV-2 [6]. This expanding therapeutic potential is particularly relevant in the context of emerging viral pathogens and the need for broad-spectrum antiviral agents. In vitro studies using Vero cells demonstrated that GS treatment effectively reduced SARS-CoV-2 viral load, with an EC₅₀ value of 1.571 μg/mL, and achieved 99% viral reduction within 24 hours post-infection [6]. The proposed mechanism for this antiviral activity involves disruption of the viral envelope, which is rich in lipid components that can be targeted by the membrane-active properties of GS [6]. Additionally, computational analyses suggest that GS may have the ability to bind with the SARS-CoV-2 spike glycoprotein, potentially inhibiting viral attachment and entry into host cells [6].

Proteomic studies of GS-treated, SARS-CoV-2 infected Vero cells have provided further insights into its multimodal mechanism of action [6]. These investigations identified more than 250 differentially regulated proteins compared to control infected cells, with GS treatment resulting in the downregulation of several essential viral proteins, including ORF1ab, nucleocapsid phosphoprotein, and RNA-dependent RNA polymerase [6]. The modulation of host cell pathways involved in metabolic processes and mRNA processing suggests that GS may exert additional indirect antiviral effects beyond direct viral membrane disruption [6]. This multifaceted activity against viral pathogens represents a promising expansion of GS's therapeutic potential and justifies further investigation into its application as a broad-spectrum antiviral agent.

Therapeutic Applications and Limitations

Current Clinical Use and Toxicity Profile

Despite its potent and broad-spectrum antimicrobial activity, the clinical application of this compound is currently restricted to topical formulations due to its significant hemolytic toxicity against human red blood cells [1] [3]. This limitation represents a major challenge for the systemic use of GS, as it demonstrates poor selectivity between bacterial and mammalian membranes at therapeutic concentrations [3]. The hemolytic activity of GS, with an HC₅₀ (concentration causing 50% hemolysis) of approximately 12.34 μg/mL, results in an unfavorable therapeutic index for systemic administration [7]. This cytotoxicity extends beyond erythrocytes to various mammalian cell types, further constraining its clinical utility [3].

Currently, GS is employed in topical antimicrobial preparations for the treatment of skin and wound infections, where its potent activity against Gram-positive pathogens is therapeutically valuable [1]. Additionally, it has been utilized as a spermicidal agent and for the management of genital ulcers caused by sexually transmitted diseases [1]. In dental medicine, GS has found application in the treatment of oral infections and endodontic procedures, where its localized administration minimizes systemic exposure [6]. The historical success of GS in these limited applications demonstrates its potential efficacy when the challenge of cytotoxicity can be circumscribed through targeted delivery.

Antibiofilm and Antipersister Activities

A particularly promising aspect of GS's therapeutic profile is its exceptional activity against bacterial biofilms and persister cells [5]. Biofilm-associated infections represent a significant clinical challenge due to their inherent resistance to conventional antibiotics, often leading to chronic and recurrent conditions. GS has demonstrated superior efficacy in preventing biofilm formation and eradicating mature biofilms compared to other antimicrobial peptides, including temporin L and IDR-1018 [5]. This robust antibiofilm activity is attributed to GS's elevated stability, pronounced cell-penetration ability, and capacity to utilize multiple modes of antibacterial action [5].

The effectiveness of GS against persister cells—dormant bacterial subpopulations that exhibit multidrug tolerance—is another noteworthy characteristic [5]. Studies have shown that GS accomplishes complete killing of persister cells of S. aureus strains at 5× MIC, while for E. faecalis strains, only GS exhibits a rapid bactericidal effect at this concentration [5]. This ability to target metabolically inactive bacterial populations that are typically refractory to conventional antibiotics positions GS as a valuable template for developing novel therapeutics against persistent and difficult-to-treat infections. The molecular basis for this activity likely stems from GS's membrane-targeting mechanism, which does not require active bacterial metabolism to exert its lethal effect, unlike many traditional antibiotics that target biosynthetic processes.

Experimental Protocols and Research Methodologies

Biosynthesis and Purification Methods

The production of this compound for research purposes can be accomplished through either biosynthetic fermentation or chemical synthesis approaches. Biosynthetic production utilizes native or engineered strains of Aneurinibacillus migulanus cultured in appropriate media, with GS secretion typically occurring during the late logarithmic and stationary growth phases [5]. For chemical synthesis, GS is prepared using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry strategies [8]. The synthetic process requires an additional step of cyclization in dilute solution following the cleavage of the linear decapeptide from the resin, which is necessary to form the characteristic cyclic structure [5].

Purification of GS, regardless of the production method, is typically achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) [8] [5]. The cyclic structure and amphiphilic nature of GS result in a characteristic retention profile that can be optimized using acetonitrile-water or methanol-water gradients with acidic modifiers (typically 0.1% trifluoroacetic acid). Analytical characterization includes liquid chromatography-mass spectrometry (LC-MS) for confirmation of molecular weight and electrospray ionization mass spectrometry (ESI-MS) for structural verification [8]. For research comparing synthetic and biosynthetically produced GS, no significant differences in biological activity have been observed, though biosynthetic production is generally preferred for larger-scale preparations due to efficiency considerations [5].

Antimicrobial Activity Assessment

The evaluation of this compound's antibacterial potency follows standardized microbiological methods, with minimum inhibitory concentration (MIC) determinations performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines [7] [5]. Broth microdilution assays in appropriate media (such as Mueller-Hinton broth) provide quantitative assessment of antibacterial activity against reference strains and clinical isolates. For bactericidal activity assessment, minimum bactericidal concentration (MBC) determinations are conducted by subculturing from MIC wells onto solid media and quantifying viable colonies [5].

Specialized assessments for anti-biofilm activity involve establishing mature biofilms in microtiter plates or using flow cell systems, with subsequent treatment with GS and quantification of residual viable cells using metabolic assays (e.g., XTT or resazurin) or colony counting [5]. Time-kill kinetics studies provide information on the rate and extent of bactericidal activity, with samples taken at predetermined time points, serially diluted, and plated for viable counting [5]. For antiviral assessment against SARS-CoV-2, plaque reduction assays or viral load quantification by RT-qPCR in infected cell cultures (e.g., Vero cells) are employed, with cytotoxicity simultaneously evaluated using MTT or similar cell viability assays to determine selectivity indices [6].

Mechanism of Action Studies

Investigation of GS's mechanism of action employs a range of biophysical and computational approaches. Membrane interaction studies utilize model lipid systems, including liposomes and supported lipid bilayers, with techniques such as ³¹P and ²H NMR spectroscopy providing information on membrane perturbation and lipid phase behavior [3]. Differential scanning calorimetry (DSC) reveals the effects of GS on lipid phase transition temperatures and thermodynamics [3]. Cyclic voltammetry with lipid monolayer-coated electrodes offers insights into the membrane-perturbing properties of GS compared to other antimicrobial peptides [5].

Computational approaches include molecular dynamics (MD) simulations to model the interaction of GS with lipid bilayers, providing atomic-level detail on peptide orientation, membrane insertion, and resulting bilayer disruption [8]. These simulations typically employ hydrated lipid bilayers of varying composition (e.g., POPC for eukaryotic membranes or POPG/POPE for bacterial membranes) and run for tens to hundreds of nanoseconds to capture stable interaction patterns [8]. Quantitative structure-activity relationship (QSAR) studies, both 2D and 3D approaches, help correlate structural features of GS analogs with biological activity, identifying key descriptors such as lipophilicity (ALogP), hydrogen bond acceptor count, molecular polar surface area, and LUMO eigenvalues that influence antimicrobial potency and selectivity [9].

Recent Advances and Future Perspectives

Structural Modifications and Analog Development

Recent research efforts have focused on addressing the cytotoxicity limitations of this compound through rational design of structural analogs with improved therapeutic indices [8] [7]. These approaches aim to fine-tune the balance between hydrophobicity and cationicity, which governs the selectivity of GS for bacterial versus mammalian membranes [7]. Successful strategies have included the selective incorporation of D-arginine and tryptophan residues, which has yielded analogs with enhanced activity against Gram-negative pathogens while significantly reducing hemolytic toxicity [7]. One promising derivative, designated Peptide 8 in recent studies, demonstrated a 10-fold improvement in therapeutic index against E. coli compared to native GS (MIC: 8 μg/mL; TI: 4.10 versus GS MIC: 32 μg/mL; TI: 0.38) [7].

Novel peptide stapling approaches have been employed to modulate the conformational rigidity of GS analogs and investigate the relationship between structural constraint and biological activity [8]. These strategies include cysteine-based side-chain stapling with variable-length bridges, such as perfluoroaryl- and disulfide-stapled analogs, which impose additional conformational constraints on the already cyclized GS scaffold [8]. Interestingly, increased conformational flexibility in linear GS analogs has been associated with broader-spectrum activity, including enhanced efficacy against Gram-negative strains, and improved safety profiles [8]. Molecular dynamics simulations indicate that only flexible or moderately rigid analogs effectively interact with membrane models, providing insights for future design principles [8].

Table 3: Promising this compound Derivatives and Their Improved Properties

| Derivative | Structural Modification | Antibacterial Activity | Hemolytic Toxicity | Therapeutic Index |

|---|---|---|---|---|

| Native GS | Reference compound | MIC: 4-128 μg/mL (species-dependent) | HC₅₀: 12.34 μg/mL | 0.38 (E. coli) |

| Peptide 1 | Four Tle residues | 2-fold increased vs A. baumannii | Increased | 1.48 (A. baumannii) |

| Peptide 8 | DArg/Trp incorporation | MIC: 8 μg/mL (E. coli) | HC₅₀: 32.81 μg/mL | 4.10 (E. coli) |

| Peptide 9 | Optimized cationicity | 8-fold vs K. pneumoniae | Reduced | 25-fold improvement |

| GSC-FB | Perfluoroaryl stapling | Retained vs Gram-positive | Significantly reduced | Improved selectivity |

| GS-L | Linear flexible analog | Broad-spectrum including Gram-negative | Reduced | Enhanced safety profile |

Delivery Strategies and Clinical Translation

Advancements in peptide delivery platforms offer promising avenues to overcome the current limitations of this compound for systemic applications [10]. Innovative approaches include cell-targeting peptide (CTP)-based platforms and peptide-drug conjugates (PDCs) that enhance specificity for bacterial infections while minimizing off-target effects on host cells [10]. These targeted delivery systems leverage the structural stability and potent membrane activity of GS while potentially mitigating its cytotoxic side effects through selective accumulation at infection sites.

The growing understanding of GS's multimodal mechanism of action, including its recently demonstrated antiviral activity against SARS-CoV-2, positions this classic antimicrobial peptide as a valuable template for developing novel anti-infective agents [6]. Future research directions will likely focus on further optimizing the therapeutic index through additional structural modifications, developing sophisticated delivery systems for targeted administration, and exploring potential applications beyond traditional antimicrobial indications, including as anti-biofilm agents for medical device coatings and as antiviral therapeutics against enveloped viruses [6] [5]. The continued investigation of GS and its derivatives represents a promising frontier in addressing the escalating challenge of antimicrobial resistance and emerging viral pathogens.

Conclusion

References

- 1. This compound [en.wikipedia.org]

- 2. BGC0002122 - MIBiG [mibig.secondarymetabolites.org]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound biosynthesis operon containing the structural ... [pmc.ncbi.nlm.nih.gov]

- 5. Supreme activity of this compound against resistant ... - Nature [nature.com]

- 6. This compound and melittin: potential anti-viral therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 7. Broad-Spectrum this compound Derivatives with Potent ... [pmc.ncbi.nlm.nih.gov]

- 8. Rigidity vs Activity: Design of this compound Analogs against ... [pmc.ncbi.nlm.nih.gov]

- 9. QSAR, Docking, and Molecular Dynamics Simulation ... [mdpi.com]